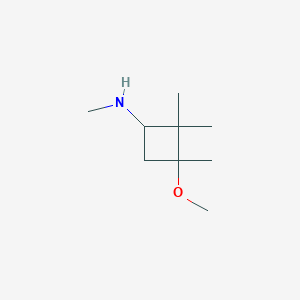
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine: is a chemical compound with the molecular formula C9H19NO It is a derivative of cyclobutanamine, characterized by the presence of methoxy and tetramethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methoxy group: This step involves the methoxylation of the cyclobutane ring, often using methanol and a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry:
Material science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanamine: The parent compound without the methoxy and tetramethyl groups.
Methoxycyclobutane derivatives: Compounds with similar methoxy substitution on the cyclobutane ring.
Tetramethylcyclobutane derivatives: Compounds with similar tetramethyl substitution on the cyclobutane ring.
Uniqueness: 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine is unique due to the combination of methoxy and tetramethyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)7(10-4)6-9(8,3)11-5/h7,10H,6H2,1-5H3 |
InChI-Schlüssel |
ODKZIQJFTZFZKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1(C)OC)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



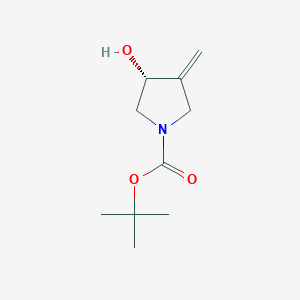
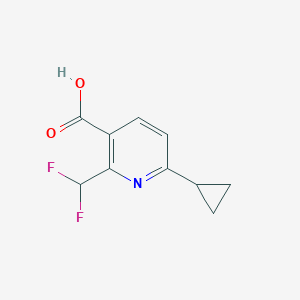
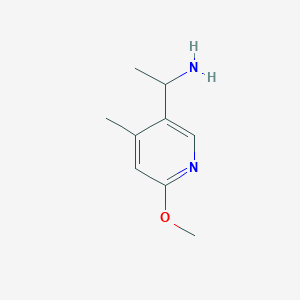

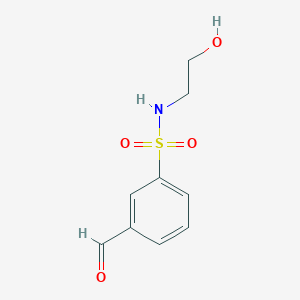
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
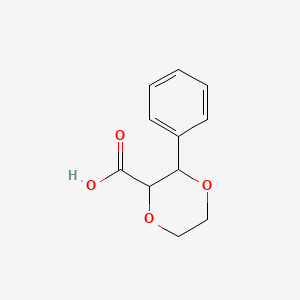
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)

![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)
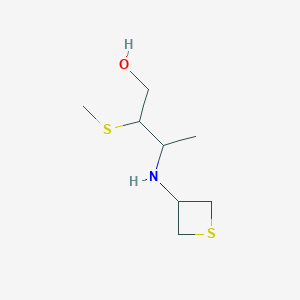
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
